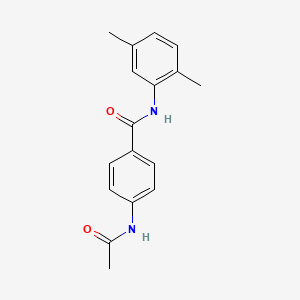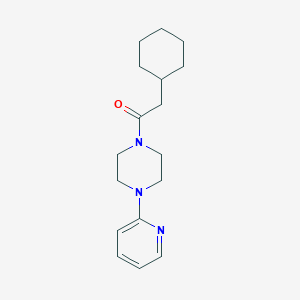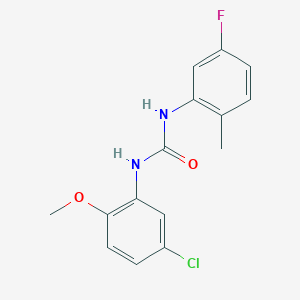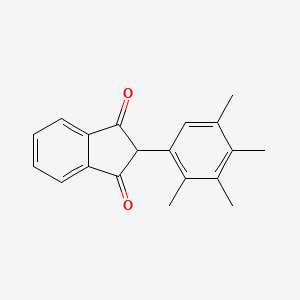![molecular formula C18H18ClNO2S B5800002 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)
4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is classified as a kinase inhibitor.
Mécanisme D'action
The mechanism of action of 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine involves the inhibition of several kinases. Specifically, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This leads to the inhibition of cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects
In vitro studies have shown that 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine has potent anti-tumor and anti-inflammatory effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine in lab experiments is its potency as a kinase inhibitor. This makes it a useful tool for studying the role of specific kinases in cellular processes. However, one limitation is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain experiments.
Orientations Futures
For research include its potential use in combination with other drugs for the treatment of cancer and the development of more potent and selective kinase inhibitors.
Méthodes De Synthèse
The synthesis of 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine involves the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfide to obtain the desired compound. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine has been studied extensively for its potential therapeutic applications. It has been found to be a potent inhibitor of several kinases, including BTK, FLT3, and JAK3. These kinases play a critical role in various cellular processes such as cell growth, differentiation, and survival. Inhibition of these kinases by 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine has been shown to have anti-tumor and anti-inflammatory effects.
Propriétés
IUPAC Name |
[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c19-16-5-7-17(8-6-16)23-13-14-1-3-15(4-2-14)18(21)20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNVDTFKTKGEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)(morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)

![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)



